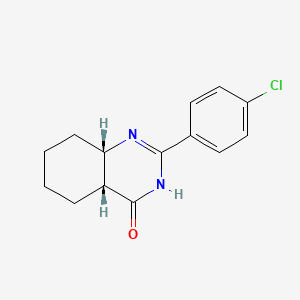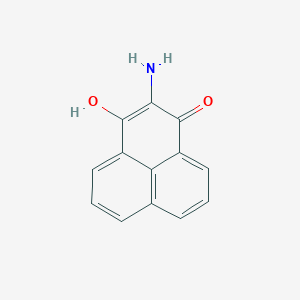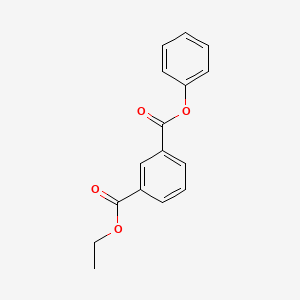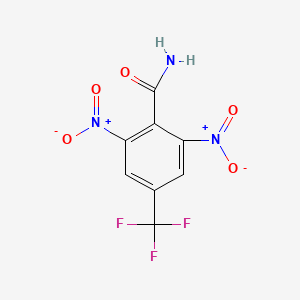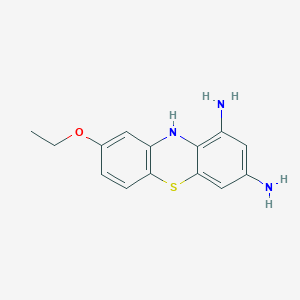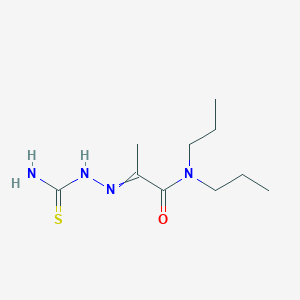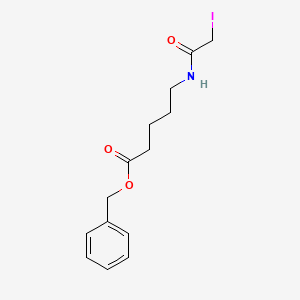![molecular formula C10H10N2O3S B14487515 [1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol CAS No. 63523-96-6](/img/structure/B14487515.png)
[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol: is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a benzenesulfonyl group attached to the imidazole ring, along with a methanol group. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol typically involves the reaction of benzenesulfonyl chloride with imidazole in the presence of a base, followed by the addition of methanol. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzenesulfinyl derivatives.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it valuable in biochemical studies.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the design of antifungal and antibacterial agents.
Industry:
Mecanismo De Acción
The mechanism of action of [1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
- [1-Benzyl-1H-imidazol-2-yl]methanol
- [1-Ethyl-1H-imidazol-2-yl]methanol
- 1-Methyl-1H-imidazol-2-ylmethanol
- [1-Cyclohexyl-1H-imidazol-5-yl]methanol
Uniqueness:
- Structural Features: The presence of the benzenesulfonyl group distinguishes [1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol from other similar compounds, imparting unique chemical and biological properties.
- Reactivity: The compound’s reactivity towards oxidation, reduction, and substitution reactions is influenced by the benzenesulfonyl group, making it versatile in various applications .
Propiedades
Número CAS |
63523-96-6 |
|---|---|
Fórmula molecular |
C10H10N2O3S |
Peso molecular |
238.27 g/mol |
Nombre IUPAC |
[1-(benzenesulfonyl)imidazol-2-yl]methanol |
InChI |
InChI=1S/C10H10N2O3S/c13-8-10-11-6-7-12(10)16(14,15)9-4-2-1-3-5-9/h1-7,13H,8H2 |
Clave InChI |
SITNJCJPZDKQLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


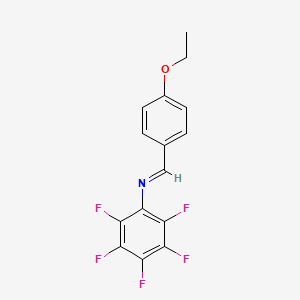
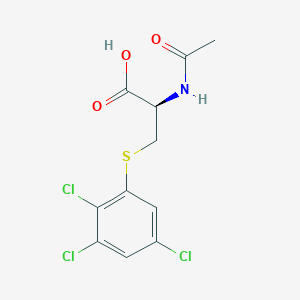
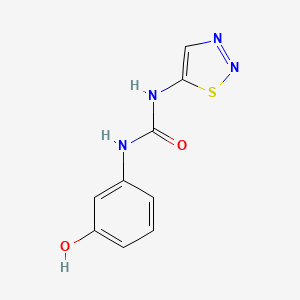


![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)
